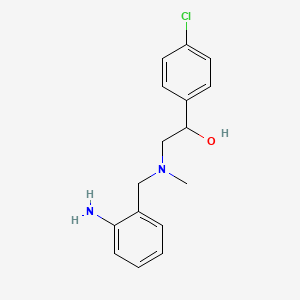

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

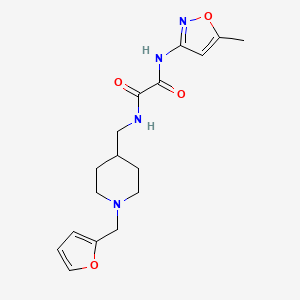

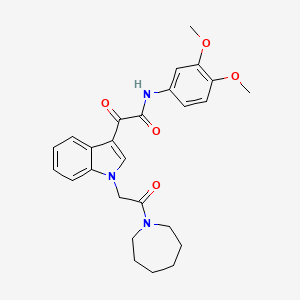

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol (2-ABME) is an organic compound of interest due to its potential applications in chemical synthesis and scientific research. It is an amine-containing heterocyclic compound, which is composed of a benzene ring with a methyl group and an amine group attached to the ring. This compound has been studied for its ability to act as a chemical intermediate for the synthesis of various other compounds. Additionally, it has been studied for its potential applications in scientific research, including its ability to act as a ligand for proteins and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

Versatile Building Blocks for Heterocycles : Research has demonstrated the synthesis of compounds like benzoxazole derivatives, which serve as versatile building blocks for creating complex heterocyclic structures. These compounds have been analyzed using quantum chemical calculations and Hirshfeld surface analysis to understand their conformational landscapes and crystal packing interactions, indicating potential applications in material science and molecular engineering (Saeed et al., 2021).

Heterocyclic Syntheses : Another study explores the synthesis of norphenylephrine derivatives leading to various heterocyclic compounds. This indicates the potential for synthesizing a wide range of biologically active molecules using similar synthetic strategies, which could be applied to compounds with similar functionalities (Kametani et al., 1970).

Catalytic and Reactive Applications

- Catalyzed Reduction of Nitroarenes : Research on the catalyzed reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts highlights the utility of specific functional groups in facilitating chemical transformations. This could suggest potential catalytic applications for similar compounds (Watanabe et al., 1984).

Potential Biological Applications

- Antimicrobial Evaluation : Studies involving the synthesis of benzothiazepines with chlorophenyl groups have been conducted to evaluate their antimicrobial activities. While the specific compound was not studied, this research indicates that compounds with similar structural features could possess antimicrobial properties (Pant et al., 2008).

Mechanistic Insights in Chemical Reactions

- Nucleophilic Attack Mechanisms : Research on nucleophilic attack at coordinated isocyanides promoted by the pyridyl ligand provides insight into reaction mechanisms that could be relevant to the study of similar compounds, offering a deeper understanding of their reactivity and potential applications in synthetic chemistry (Crociani et al., 1994).

properties

IUPAC Name |

2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCPNPDEMLIPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)

![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)